molecular formula C19H14N2OS2 B6036086 (5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6036086
M. Wt: 350.5 g/mol
InChI Key: AEJKOWMSMUMHQD-GZTJUZNOSA-N
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Description

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes an indole moiety, a thiazolidinone ring, and a phenyl group, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 1-methylindole-3-carbaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The phenyl group or the indole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The indole moiety can interact with DNA or proteins, potentially inhibiting their function. The thiazolidinone ring may interact with enzymes, leading to inhibition of their activity. These interactions can result in the compound’s antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-oxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which can impart different chemical reactivity and biological activity compared to its oxo or thioxo analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-20-12-13(15-9-5-6-10-16(15)20)11-17-18(22)21(19(23)24-17)14-7-3-2-4-8-14/h2-12H,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKOWMSMUMHQD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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